molecular formula C25H23N5O B2365157 5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1031558-75-4

5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2365157
CAS No.: 1031558-75-4
M. Wt: 409.493
InChI Key: CRPVZKQBQAEZIW-UHFFFAOYSA-N
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Description

5-(5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core substituted with a 2-methylbenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazole moiety. Its intricate structure suggests it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of methyl groups makes it susceptible to oxidation reactions, potentially forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions could target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidin core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Reagents like halogens (e.g., Br₂) or strong bases (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of alcohols or ketones.

  • Reduction: : Formation of amines or other reduced derivatives.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or cancer pathways. The compound may interact with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Pyrazolo[1,5-a]pyrimidines: : These compounds share a similar core structure but may have different substituents.

  • Oxadiazoles: : Other oxadiazole derivatives may have different substituents or core structures, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O/c1-15-9-11-19(12-10-15)23-28-25(31-29-23)22-14-26-30-18(4)21(17(3)27-24(22)30)13-20-8-6-5-7-16(20)2/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPVZKQBQAEZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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